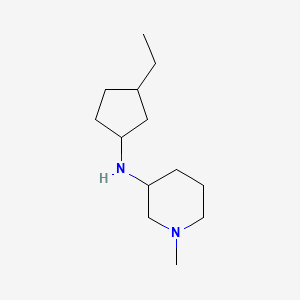
N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine, also known as U-50488, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the class of kappa-opioid receptor agonists and has been found to have potential applications in scientific research.
Mecanismo De Acción
N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine acts as a selective agonist of the kappa-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the kappa-opioid receptor by N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels, resulting in the modulation of neurotransmitter release and the regulation of pain perception.
Biochemical and Physiological Effects:
N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine has been found to have analgesic effects in animal models, which is likely due to its activation of the kappa-opioid receptor. It has also been found to have anti-addictive effects, as kappa-opioid receptor agonists have been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine in scientific research is its selectivity for the kappa-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. However, N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine has been found to have a shorter duration of action compared to other kappa-opioid receptor agonists, which may limit its use in certain experiments.
Direcciones Futuras
1. Further studies on the potential use of N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine as a treatment for addiction.
2. Investigation of the effects of N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine on other physiological processes, such as immune function and inflammation.
3. Development of more potent and selective kappa-opioid receptor agonists for use in scientific research.
4. Studies on the potential use of N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine in pain management, particularly in combination with other analgesic drugs.
5. Investigation of the effects of N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine on different animal models of addiction and pain.
Métodos De Síntesis
The synthesis of N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine involves the reaction of 3-ethylcyclopentanone with methylamine in the presence of sodium borohydride, followed by the reaction with 1-chloro-3-methylpiperidine in the presence of sodium hydroxide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine has been used in scientific research for its potential as a kappa-opioid receptor agonist. It has been found to have analgesic effects in animal models and has been studied for its potential use in pain management. N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine has also been studied for its potential as a treatment for addiction, as kappa-opioid receptor agonists have been found to have anti-addictive effects.
Propiedades
IUPAC Name |
N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-11-6-7-12(9-11)14-13-5-4-8-15(2)10-13/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWZSOZNVKZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)NC2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylcyclopentyl)-1-methylpiperidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

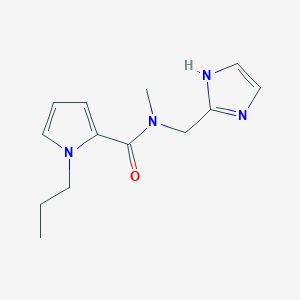
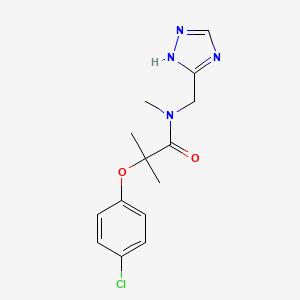
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
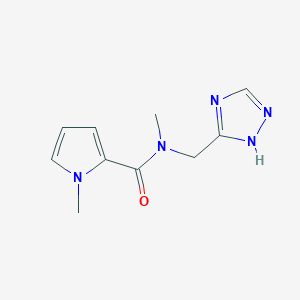
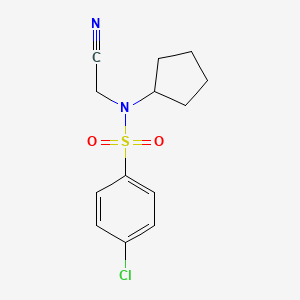
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)

![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)
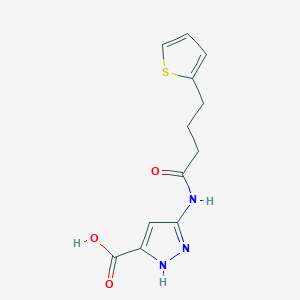
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)